molecular formula C16H15BrN2O2 B5846036 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide

4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide

Cat. No. B5846036
M. Wt: 347.21 g/mol
InChI Key: WSVXVHLDDKSCKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide, also known as BMB, is a chemical compound that has shown potential in various scientific research applications. This compound belongs to the class of benzamides and is known to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide is not fully understood. However, it has been proposed that 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has also been found to inhibit the production of inflammatory cytokines by inhibiting the activity of certain transcription factors. Additionally, 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has been found to inhibit the growth of bacteria by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells in vitro. 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has also been found to inhibit the production of inflammatory cytokines in vitro. Additionally, 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has been found to inhibit the growth of various bacterial strains in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide in lab experiments is its well-established synthesis method. Additionally, 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has been found to have potential in various scientific research applications. However, one of the limitations of using 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide in lab experiments is its limited solubility in water.

Future Directions

There are several future directions for the study of 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide. One of the future directions is to study its potential use as an anticancer agent in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide. Further studies are also needed to determine the potential side effects of 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide and its toxicity levels. Finally, future studies should focus on improving the solubility of 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide in water to increase its potential use in various scientific research applications.
Conclusion:
In conclusion, 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide is a chemical compound that has shown potential in various scientific research applications. Its synthesis method is well established, and it has been found to have various biochemical and physiological effects. 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has potential as an anticancer, anti-inflammatory, and antibacterial agent. However, further studies are needed to fully understand its mechanism of action, potential side effects, and toxicity levels. Future studies should also focus on improving its solubility in water to increase its potential use in various scientific research applications.

Synthesis Methods

The synthesis of 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide involves the reaction of 4-bromobenzoyl chloride with N-(3-methylphenyl)glycine followed by the reaction of the resulting intermediate with 2-aminoacetic acid. The final product is obtained by the reaction of this intermediate with 4-bromoaniline. The synthesis method of 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide is well established and has been reported in various research articles.

Scientific Research Applications

4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has shown potential in various scientific research applications. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has also been studied for its potential use as an anti-inflammatory agent. It has been found to inhibit the production of inflammatory cytokines in vitro. Additionally, 4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide has been studied for its potential use as an antibacterial agent. It has been found to inhibit the growth of various bacterial strains in vitro.

properties

IUPAC Name

4-bromo-N-[2-(3-methylanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c1-11-3-2-4-14(9-11)19-15(20)10-18-16(21)12-5-7-13(17)8-6-12/h2-9H,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVXVHLDDKSCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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